2-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol
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Overview
Description
2-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol typically involves the reaction of piperidine with benzyl ethyl amine and subsequent functionalizationThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or platinum to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
2-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the production of various chemical products, including agrochemicals and polymers
Mechanism of Action
The mechanism of action of 2-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure similar to 2-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol, widely used in pharmaceuticals.
Piperazine: Another heterocyclic amine with similar applications in drug synthesis.
Morpholine: A compound with a similar structure, used in various chemical industries
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C16H26N2O |
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Molecular Weight |
262.39 g/mol |
IUPAC Name |
2-[4-[benzyl(ethyl)amino]piperidin-1-yl]ethanol |
InChI |
InChI=1S/C16H26N2O/c1-2-18(14-15-6-4-3-5-7-15)16-8-10-17(11-9-16)12-13-19/h3-7,16,19H,2,8-14H2,1H3 |
InChI Key |
ZSGSKRZHLOQAGM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCN(CC2)CCO |
Origin of Product |
United States |
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